molecular formula C16H17NO6S2 B3474676 dimethyl 5-[(benzylamino)sulfonyl]-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-[(benzylamino)sulfonyl]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3474676
M. Wt: 383.4 g/mol
InChI Key: OAWYOGCPICCQMT-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. It has two carboxylate ester groups (dimethyl ester), a sulfonyl group attached to a benzylamine. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution and esterification reactions . The sulfonyl group could potentially be introduced through a reaction with a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and carboxylate ester groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the sulfonyl group or the carboxylate ester groups . It could also participate in electrophilic aromatic substitution reactions on the benzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action would depend on the specific reaction conditions and the other reactants present. For example, in a nucleophilic substitution reaction, the compound could act as an electrophile, with the nucleophile attacking the sulfonyl or ester groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications of this compound would depend on its reactivity and the specific properties conferred by its functional groups. It could potentially be used in the synthesis of other complex organic compounds .

Properties

IUPAC Name

dimethyl 5-(benzylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-10-12(14(18)22-2)16(24-13(10)15(19)23-3)25(20,21)17-9-11-7-5-4-6-8-11/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWYOGCPICCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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